molecular formula C16H22Cl3N5O B3005041 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-methylacetamide dihydrochloride CAS No. 1331328-12-1

2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-methylacetamide dihydrochloride

Cat. No.: B3005041
CAS No.: 1331328-12-1
M. Wt: 406.74
InChI Key: GLCBNLASHOGQLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-methylacetamide dihydrochloride is a complex organic compound that features a piperazine ring, an imidazole moiety, and a chlorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a receptor antagonist or agonist in various biological pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-methylacetamide dihydrochloride typically involves multiple steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the imidazole derivative.

    Piperazine Ring Formation: The piperazine ring is formed by cyclization reactions involving diamines and suitable electrophiles, such as sulfonium salts.

    N-Methylation: The final step involves the methylation of the acetamide group, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the chlorophenyl group, converting it to a phenyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, sulfonium salts.

Major Products

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-methylacetamide dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological receptors, potentially acting as an antagonist or agonist.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as G-protein coupled receptors or ion channels. The imidazole ring can mimic the structure of histamine, allowing the compound to bind to histamine receptors and modulate their activity. The piperazine ring enhances the compound’s ability to cross biological membranes and reach its target sites.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-methylacetamide
  • 3-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-methylpropanamide
  • 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-ethylacetamide

Uniqueness

The presence of the chlorophenyl group and the specific positioning of the imidazole and piperazine rings confer unique pharmacological properties to 2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-methylacetamide dihydrochloride. These structural features enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug development and research.

Properties

IUPAC Name

2-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-N-methylacetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O.2ClH/c1-18-15(23)12-20-7-9-21(10-8-20)16-19-5-6-22(16)14-4-2-3-13(17)11-14;;/h2-6,11H,7-10,12H2,1H3,(H,18,23);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCBNLASHOGQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1CCN(CC1)C2=NC=CN2C3=CC(=CC=C3)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.